molecular formula C31H46N2O2S B12395064 Anticancer agent 64

Anticancer agent 64

Cat. No.: B12395064
M. Wt: 510.8 g/mol
InChI Key: ODIHQYMUHPRVPR-WFCQAUAASA-N
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Description

Anticancer agent 64 is a promising compound in the field of oncology due to its potent anticancer activity. It has shown significant efficacy in inducing apoptosis in cancer cells, making it a valuable candidate for further research and development in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 64 involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including cyclization and functional group modifications. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as continuous flow synthesis are often employed to achieve this .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 64 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .

Scientific Research Applications

Anticancer agent 64 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of anticancer agents. In biology, it is employed in cell culture studies to investigate its effects on cancer cell lines. In medicine, it is being explored as a potential therapeutic agent for various types of cancer. Additionally, it has industrial applications in the development of new anticancer drugs .

Mechanism of Action

The mechanism of action of Anticancer agent 64 involves the induction of apoptosis in cancer cells. It activates caspase 3 and 7, leading to the cleavage of PARP and subsequent cell death. The compound also causes mitochondrial depolarization, which further contributes to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Anticancer agent 64 include other anticancer agents such as vismodegib, sonidegib, and glasdegib. These compounds also target cancer cells through various mechanisms, including inhibition of specific signaling pathways .

Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of inducing apoptosis through mitochondrial depolarization. This distinct mode of action makes it a valuable addition to the arsenal of anticancer agents, offering a different approach to targeting cancer cells .

Properties

Molecular Formula

C31H46N2O2S

Molecular Weight

510.8 g/mol

IUPAC Name

(2R,13R,14R,17S,20R)-6-amino-2,9,9,13,14-pentamethyl-20-prop-1-en-2-yl-5-thia-7-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),6-diene-17-carboxylic acid

InChI

InChI=1S/C31H46N2O2S/c1-17(2)18-10-13-31(25(34)35)15-14-29(6)19(23(18)31)8-9-22-28(5)16-20-24(33-26(32)36-20)27(3,4)21(28)11-12-30(22,29)7/h18-19,21-23H,1,8-16H2,2-7H3,(H2,32,33)(H,34,35)/t18-,19?,21?,22?,23?,28-,29+,30+,31-/m0/s1

InChI Key

ODIHQYMUHPRVPR-WFCQAUAASA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O

Origin of Product

United States

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